molecular formula C19H12N4O7 B14494797 Benzo[f]quinoline;2,4,6-trinitrophenol CAS No. 63359-08-0

Benzo[f]quinoline;2,4,6-trinitrophenol

Cat. No.: B14494797
CAS No.: 63359-08-0
M. Wt: 408.3 g/mol
InChI Key: ZHRSEONVQBTLLH-UHFFFAOYSA-N
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Description

Benzo[f]quinoline is a polycyclic aromatic azaheterocycle with a fused benzene-quinoline structure. It is a scaffold for synthesizing derivatives with notable anticancer activity, particularly through mechanisms such as Topoisomerase II (Topo II) inhibition and ATP synthase interference . Its structural isomer, benzo[c]quinoline, shares similarities but differs in nitrogen positioning, leading to distinct biological interactions (e.g., DNA intercalation) .

2,4,6-Trinitrophenol (picric acid, PA) is a nitroaromatic compound with explosive properties superior to 2,4,6-trinitrotoluene (TNT). It also has applications in chemical sensing due to its electron-deficient nitro groups, which enable selective interactions with fluorescent probes .

Properties

CAS No.

63359-08-0

Molecular Formula

C19H12N4O7

Molecular Weight

408.3 g/mol

IUPAC Name

benzo[f]quinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C13H9N.C6H3N3O7/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H

InChI Key

ZHRSEONVQBTLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Benzo[f]quinoline

Intramolecular Cyclization of (Naphthalen-1-yl)Isoquinolines

A foundational method involves intramolecular cyclization of (naphthalen-1-yl)isoquinolines using potassium as a catalyst. This approach yields substituted benzo[f]quinolines with fluorescence emission between 454–482 nm and quantum yields up to 54%. Key steps include:

  • Reagents : Potassium metal in anhydrous tetrahydrofuran.
  • Conditions : Reflux at 80°C for 12 hours under inert atmosphere.
  • Yield : 60–75% for unsubstituted derivatives.

Density functional theory (DFT) simulations confirm the stability of the optimized molecular structures, with HOMO-LUMO gaps correlating with fluorescence properties.

Metal-Free Functionalization of 2-Methylbenzothiazoles

A scalable, transition-metal-free strategy employs iodide-catalyzed C(sp³)–H bond activation. 2-Methylbenzothiazoles react with 2-styrylanilines under oxidative conditions to form benzo[f]quinoline derivatives:

  • Catalyst : Molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP).
  • Conditions : Solvent-free, 80°C for 6–8 hours.
  • Yield : 50–81% with broad functional group tolerance.

This method avoids toxic metals and leverages Kornblum-type oxidation to generate aldehyde intermediates, followed by electrocyclization.

Photochemical Cyclization of Vinyl-Substituted Precursors

UV-induced cyclization of (E)-1,2-di(quinolin-3-yl)ethene derivatives provides enantiomerically pure benzo[f]quinolines. This method achieves near-quantitative yields (98%) under visible light irradiation.

Table 1: Comparative Analysis of Benzo[f]quinoline Synthesis Methods
Method Starting Material Catalyst/Conditions Yield (%) Key Advantage
Intramolecular Cyclization (Naphthalen-1-yl)isoquinoline Potassium, THF, 80°C 60–75 High fluorescence quantum yield
Metal-Free C–H Activation 2-Methylbenzothiazole I₂/TBHP, solvent-free 50–81 Eco-friendly, scalable
Photochemical Cyclization Di(quinolin-3-yl)ethene Visible light, RT 98 Stereoselective, high yield

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

Traditional Sulfonation-Nitration Route

The classical two-step process involves sulfonation of phenol followed by nitration:

  • Sulfonation : Phenol reacts with concentrated H₂SO₄ at 100°C to form phenol sulfonic acid.
  • Nitration : The sulfonic acid intermediate is treated with HNO₃/H₂SO₄ at 50–60°C to yield picric acid.
  • Yield : 70–85%.
  • Limitation : Generates dilute reaction media, reducing productivity.

Direct Nitration of Nitrophenol Isomers

A modern one-pot method nitrates o-nitrophenol or p-nitrophenol directly using a HNO₃/H₂SO₄ mixture:

  • Conditions : 40–70°C, atmospheric pressure.
  • Advantage : Avoids sulfonation step, minimizing saline byproducts.
  • Yield : 90–95% with >99% purity.

Hydrolysis of Chlorodinitrobenzene

An alternative industrial route involves:

  • Nitration of monochlorobenzene to chlorodinitrobenzene.
  • Hydrolysis to 2,4-dinitrophenol.
  • Final nitration to picric acid.
  • Yield : 65–75%.
  • Drawback : Produces NaCl waste, complicating effluent management.
Table 2: Comparative Analysis of Picric Acid Synthesis Methods
Method Starting Material Reagents Yield (%) Key Advantage
Sulfonation-Nitration Phenol H₂SO₄, HNO₃ 70–85 Well-established protocol
Direct Nitration o-/p-Nitrophenol HNO₃/H₂SO₄, 40–70°C 90–95 High purity, fewer steps
Chlorodinitrobenzene Route Monochlorobenzene HNO₃, H₂O 65–75 Industrial scalability

Mechanistic and Computational Insights

Benzo[f]quinoline Formation Pathways

DFT studies reveal that C–H activation in metal-free syntheses proceeds via radical intermediates. The tert-butoxy radical (tBuO·) abstracts a hydrogen atom from 2-methylbenzothiazoles, generating a benzylic radical that undergoes oxidation to an aldehyde. Subsequent Schiff base formation and electrocyclization yield the fused quinoline core.

Nitration Dynamics in Picric Acid Synthesis

Computational models indicate that nitration of phenol derivatives follows an electrophilic aromatic substitution (EAS) mechanism. The –SO₃H group in sulfonated phenol directs nitro groups to the para and ortho positions, while steric effects in o-nitrophenol favor 2,4,6-trinitration.

Scientific Research Applications

Benzo[f]quinoline derivatives are synthetic compounds with a wide range of applications, especially in medicinal chemistry and organic electronics . Research indicates that benzo[f]quinoline can be incorporated into the design of compounds to achieve biological properties, such as antimicrobial and anticancer activity .

Anticancer Activity

Benzo[f]quinoline derivatives have demonstrated anticancer activity in vitro . In one study, quaternary salts derived from benzo[f]quinoline showed significant cytotoxic efficiency against several cancer cell lines .

  • Quaternary Salts: Quaternary salts 3d and 3f, with aromatic R substituents, were particularly active. Salt 3d exhibited non-selective activity against all types of cancer cells, while salt 3f showed highly selective activity against leukemia cells. Compound 3d also presented cytotoxic efficiency against non-small cell lung cancer, melanoma, and breast cancer cell lines .
  • Heterocycles: A series of benzoquinoline-employing heterocycles was synthesized by treating 3-chlorobenzo[f]quinoline-2-carbaldehyde with N-phenyl-3-methylpyrazolone, 4-aminoacetophenone, 1,2-diaminoethane, and 2-cyanoethanohydrazide . The pyrazolone and cyanoethanohydrazone derivatives exhibited the most potency .
    • The pyrazolone derivative 2, a benzo[f]quinoline with a pyrazolone scaffold, displayed the best intercalative properties among synthesized quinolines .

Chemical Sensors

coordination polymers have been used as sensors .

  • A zinc(II) carboxylate-based coordination polymer, when combined with 3-nitro-4,4′-biphenyldicarboxylic acid and 1,4-bis(imidazole-1-ylmethyl)benzene, was a multi-responsive luminescent sensor for Fe(III), Cr2O72−, and CrO42−in H2O and for NB in ethanol .

Other Applications

Comparison with Similar Compounds

Comparison of Benzo[f]quinoline with Structural Analogs

Benzo[f]quinoline vs. Benzo[c]quinoline

  • Structural Differences: Benzo[f]quinoline has a nitrogen atom in the quinoline moiety fused to the benzene ring at the "f" position, whereas benzo[c]quinoline’s nitrogen is at the "c" position. This alters DNA binding modes: benzo[c]quinoline derivatives intercalate into the DNA helix, forming stable sandwich-like structures, while benzo[f]quinoline derivatives inhibit Topo II and ATP synthase .
  • Anticancer Activity: Benzo[f]quinoline derivatives (e.g., pyrrolobenzo[f]quinoline cycloadducts) showed 60–90% growth inhibition at 10<sup>−5</sup> M against 60 NCI cancer cell lines (Table 3, ). Benzo[c]quinoline cycloadducts (tetracyclic) exhibited higher activity than tricyclic quaternary salts, emphasizing the importance of fused-ring systems .

Benzo[f]quinoline vs. Benzo[h]quinoline

Comparison with Other Azaheterocycles

Comparison of 2,4,6-Trinitrophenol with Similar Nitroaromatics

Explosive Power and Stability

Compound Explosive Power (Relative to TNT) Stability Notes
2,4,6-Trinitrophenol (PA) 1.3× Hygroscopic; forms unstable salts
TNT 1.0× Stable under standard conditions
1,3-Dinitrobenzene 0.2× Low explosive power

Data synthesized from .

Environmental and Health Impact

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Benzoquinoline Derivatives

Compound Class Mechanism Growth Inhibition (PGI%) Cell Lines Tested
Benzo[f]quinoline salts Topo II/ATP synthase inhibition 60–90% 60 NCI lines
Benzo[c]quinoline cycloadducts DNA intercalation 70–95% N/A

Table 2: Explosive and Sensing Properties of Nitroaromatics

Compound Fluorescence Quenching Efficiency (PA vs. TNT) Receptor Antagonism Specificity
PA 10× higher than TNT P2X1/P2X3 selective
TNT Baseline None observed

Q & A

Q. What are the critical steps in synthesizing 2,4,6-trinitrophenol (TNP), and how can safety risks be mitigated during the process?

The synthesis involves three stages: (1) Sulfonation of phenol to form phenolsulphonic acid, (2) nitration of the sulfonated product using concentrated nitric acid, and (3) crystallization under controlled cooling. Safety measures include maintaining the compound in a wet state to prevent detonation, using non-sparking tools, and avoiding contact with metals (e.g., copper, zinc) to prevent shock-sensitive metal picrates . Vacuum filtration and repeated washing with distilled water are essential to isolate pure crystals .

Q. How can fluorescence-based methods detect 2,4,6-trinitrophenol in environmental samples?

Riboflavin-based fluorescent probes exploit quenching effects, achieving a detection limit of 0.55 μmol/L in aqueous solutions (pH 6.2) with a linear range of 2.5–1000 μmol/L. Carbon dots (e.g., boron-doped) and metal-organic frameworks (MOFs) enhance selectivity via π-π interactions and electron transfer mechanisms, enabling rapid detection within 1 minute .

Q. What chromatographic techniques are effective for purifying benzo[f]quinoline derivatives?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly used. Evidence from analogous indoloquinoline syntheses highlights the importance of solvent polarity adjustments to separate intermediates and final products .

Advanced Research Questions

Q. How can conflicting sensitivity data in TNP detection using carbon nanomaterials be resolved?

Variations in sensitivity arise from differences in surface functionalization and doping (e.g., nitrogen vs. boron). Methodological optimization includes (a) comparing quenching efficiencies under standardized pH and ionic strength, (b) characterizing material bandgaps via UV-vis spectroscopy, and (c) validating results with nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. What thermokinetic models predict the explosive hazards of 2,4,6-trinitrophenol?

Thermogravimetric analysis (TGA) and accelerating rate calorimetry (ARC) data are used to simulate decomposition kinetics. For dry TNP, the activation energy (Ea) and pre-exponential factor (A) are derived from Arrhenius plots, revealing explosive decomposition thresholds at temperatures >150°C. Wet TNP shows reduced reactivity, emphasizing the necessity of storage in aqueous solutions .

Q. How can cross-coupling reactions improve the functionalization of benzo[f]quinoline derivatives?

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at specific positions. For example, brominated intermediates (e.g., 2-bromobenzaldehyde) enable regioselective modifications, while Dess-Martin periodinane facilitates oxidation steps to stabilize fused-ring systems. Reaction yields are optimized by controlling temperature (60–80°C) and catalyst loading (5–10 mol%) .

Methodological Considerations for Data Contradictions

1. Discrepancies in TNP detection limits between fluorescence probes and MOFs
Carbon dots (LOD: 0.55 μmol/L) often outperform MOFs (LOD: ~1 μmol/L) due to higher quantum yields. However, MOFs exhibit better selectivity in complex matrices (e.g., soil extracts) owing to their porous structure. Cross-validation using high-performance liquid chromatography (HPLC) is recommended to resolve false positives .

2. Addressing synthesis yield variability in benzo[f]quinoline derivatives
Yield inconsistencies arise from incomplete oxidation or side reactions during cyclization. Mitigation strategies include (a) real-time monitoring via thin-layer chromatography (TLC), (b) optimizing stoichiometric ratios of coupling reagents (e.g., 1.2 equivalents of Dess-Martin periodinane), and (c) post-synthesis recrystallization in ethanol/water mixtures .

Safety and Handling Protocols

  • TNP : Store in water or ethanol to prevent crystallization. Avoid contact with oxidizing agents (e.g., chlorates) and metals. Use explosion-proof equipment in environments with static discharge risks .
  • Benzo[f]quinoline derivatives : Handle intermediates (e.g., brominated precursors) in fume hoods due to volatile organic compound (VOC) emissions. Dispose of column chromatography waste via certified hazardous waste protocols .

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